
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide, also known as HMN-176, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMN-176 belongs to the class of quinoline-based compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. In cancer, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide inhibits the activity of topoisomerase I and II, which are essential for DNA replication and cell division. In neurodegenerative disorders, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide inhibits the activity of acetylcholinesterase and reduces the production of reactive oxygen species. In infectious diseases, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide inhibits the activity of viral proteases and polymerases, which are essential for viral replication.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer models, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor volume. In neurodegenerative models, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to improve cognitive function, reduce oxidative stress, and inhibit inflammation. In infectious disease models, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to inhibit viral replication, reduce viral load, and improve immune function.
实验室实验的优点和局限性
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has several advantages for lab experiments, including its high yield and purity, its diverse biological activities, and its potential therapeutic applications. However, there are also some limitations to consider, such as its potential toxicity, its limited solubility, and its variable efficacy in different disease models.
未来方向
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide, including the development of more efficient synthesis methods, the optimization of its therapeutic applications, and the exploration of its potential side effects and toxicity. Additionally, future research could focus on the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide derivatives with improved efficacy and reduced toxicity, as well as the identification of new disease targets for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide. Overall, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has significant potential for scientific research and therapeutic applications, and further studies are needed to fully understand its biological activities and clinical potential.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide involves the reaction between 2-hydroxy-8-methylquinoline and 2-methoxybenzaldehyde, followed by condensation with isonicotinamide. The final product is obtained through purification and recrystallization. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been optimized to achieve high yield and purity, making it suitable for further scientific research.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to improve cognitive function by reducing oxidative stress and inflammation. In infectious diseases, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to inhibit the replication of viruses, including HIV and HCV.
属性
IUPAC Name |
N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-6-5-7-18-14-19(23(28)26-22(16)18)15-27(20-8-3-4-9-21(20)30-2)24(29)17-10-12-25-13-11-17/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOPWPXYKQGQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

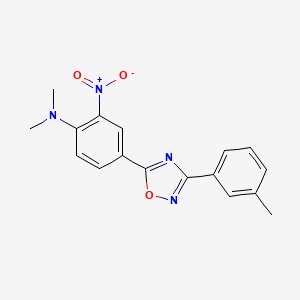



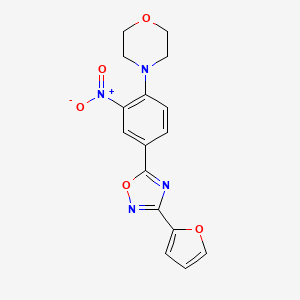

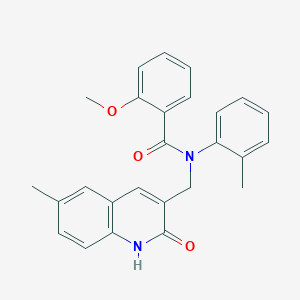

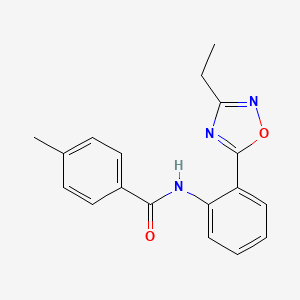
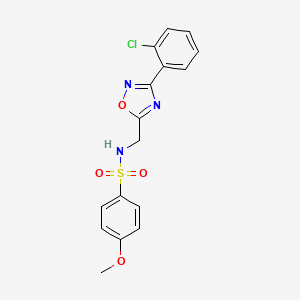
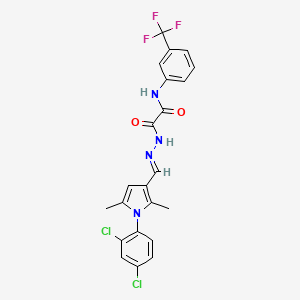
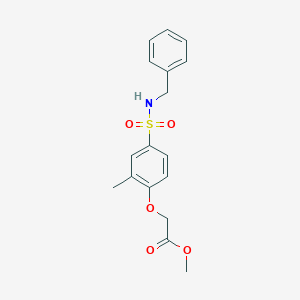
![N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide](/img/structure/B7693730.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7693738.png)